2-(2,2-Dichlorocyclopropyl)acetonitrile
CAS No.: 5365-25-3
Cat. No.: VC8516796
Molecular Formula: C5H5Cl2N
Molecular Weight: 150.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5365-25-3 |
|---|---|
| Molecular Formula | C5H5Cl2N |
| Molecular Weight | 150.00 g/mol |
| IUPAC Name | 2-(2,2-dichlorocyclopropyl)acetonitrile |
| Standard InChI | InChI=1S/C5H5Cl2N/c6-5(7)3-4(5)1-2-8/h4H,1,3H2 |
| Standard InChI Key | METYSMJJRFRDPP-UHFFFAOYSA-N |
| SMILES | C1C(C1(Cl)Cl)CC#N |
| Canonical SMILES | C1C(C1(Cl)Cl)CC#N |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of 2-(2,2-Dichlorocyclopropyl)acetonitrile is C₅H₅Cl₂N, with a molecular weight of 174.01 g/mol. The compound features a strained cyclopropane ring bearing two chlorine atoms at the 2,2-positions and an acetonitrile (-CH₂CN) group attached to one of the cyclopropane carbons . The chlorine atoms induce significant electron-withdrawing effects, enhancing the electrophilicity of the adjacent carbons.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not explicitly reported |
| Solubility | Moderate in organic solvents |
| Physical State | Colorless to pale yellow liquid |
| Density | ~1.3 g/cm³ (estimated) |
The compound’s low boiling point and liquid state at room temperature suggest weak intermolecular forces, consistent with its halogenated structure. Its moderate solubility in polar aprotic solvents like acetonitrile and dimethyl sulfoxide (DMSO) aligns with its polar nitrile group .
Synthesis and Manufacturing
The synthesis of 2-(2,2-Dichlorocyclopropyl)acetonitrile typically involves phase-transfer catalysis (PTC) under mild conditions. A widely reported method utilizes chloroform (CHCl₃) and sodium hydroxide (NaOH) in the presence of benzyltriethylammonium chloride (Et₃NCH₂PhCl) as a phase-transfer catalyst . This approach facilitates the dichlorocyclopropanation of precursor alkenes, as illustrated below:
General Reaction Scheme:
Key synthetic parameters include:
Chemical Reactivity and Functional Transformations
The compound’s reactivity is dominated by two key sites:
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Electrophilic Cyclopropane Ring: The strained cyclopropane ring undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) to yield linear products.
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Nitrile Group: The -CN group participates in hydrolysis, reduction, and cycloaddition reactions.
Notable Reactions:
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Nucleophilic Substitution:
Thiols displace chlorine atoms under basic conditions, forming thioether derivatives .
-
Hydrolysis:
Acidic hydrolysis converts the nitrile to a carboxylic acid .
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Reduction:
Applications in Industry and Research
Agrochemical Intermediates
The compound serves as a precursor to herbicides and insecticides. Its dichlorocyclopropyl moiety is incorporated into bioactive molecules targeting plant pathogens .
Pharmaceutical Synthesis
In drug discovery, the nitrile group is leveraged to construct heterocycles such as pyrimidines and triazoles. For example, it has been used in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, though specific analogs require further functionalization .
Materials Science
The compound’s rigidity and polarity make it suitable for designing liquid crystals and polymer cross-linking agents. Its incorporation into siloxane-based materials enhances thermal stability .
Recent Advancements and Future Directions
Recent studies have optimized PTC conditions to achieve >95% diastereoselectivity in dichlorocyclopropanation reactions . Future research may explore:
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